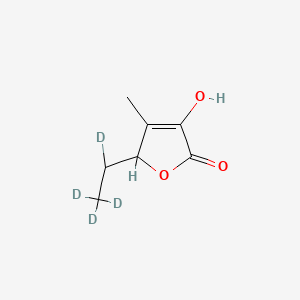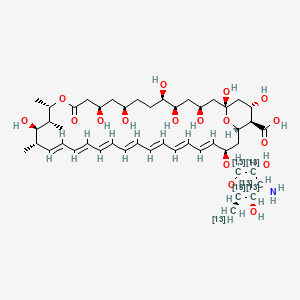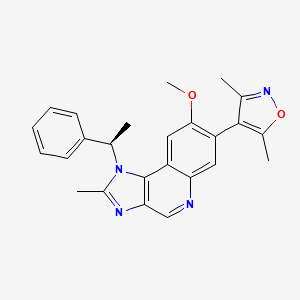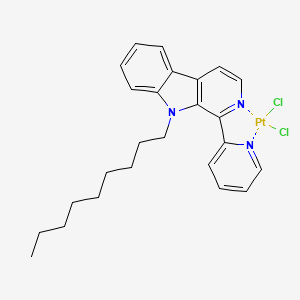
Mcl-1 inhibitor 16
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mcl-1 inhibitor 16 is a small molecule inhibitor that targets the myeloid cell leukemia 1 (MCL-1) protein, a member of the B-cell lymphoma 2 (BCL-2) family. MCL-1 is an anti-apoptotic protein that plays a crucial role in cell survival by preventing apoptosis. Overexpression of MCL-1 is frequently observed in various cancers, making it an attractive target for cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mcl-1 inhibitor 16 involves a series of chemical reactions, including the formation of macrocyclic structures originating from a DNA-encoded chemical library screen . The synthetic route typically includes conformational analysis and structure-based design to optimize the potency of the lead series into the low nanomolar regime . The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process while ensuring consistency, purity, and yield. This involves optimizing reaction conditions, using high-throughput screening methods, and employing advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Mcl-1 inhibitor 16 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve controlled temperature, pressure, and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various intermediates and the final this compound compound. These products are characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC) .
Applications De Recherche Scientifique
Mcl-1 inhibitor 16 has a wide range of scientific research applications, including:
Mécanisme D'action
Mcl-1 inhibitor 16 exerts its effects by selectively binding to the MCL-1 protein, thereby freeing pro-apoptotic proteins such as BAX and BAK . This initiates the mitochondrial apoptotic pathway, leading to cell death. The molecular targets and pathways involved include the intrinsic apoptosis pathway, which is regulated by the BCL-2 family of proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Mcl-1 inhibitor 16 include other MCL-1 inhibitors such as AMG-176, S63845, and A-1210477 . These compounds also target the MCL-1 protein and induce apoptosis in cancer cells.
Uniqueness
This compound is unique due to its high potency and selectivity for the MCL-1 protein. It has been optimized through structure-based design and conformational analysis to achieve low nanomolar potency . Additionally, it has shown promising results in preclinical studies, making it a potential candidate for further development as an anti-cancer agent .
Propriétés
Formule moléculaire |
C25H29Cl2N3Pt |
|---|---|
Poids moléculaire |
637.5 g/mol |
Nom IUPAC |
dichloroplatinum;9-nonyl-1-pyridin-2-ylpyrido[3,4-b]indole |
InChI |
InChI=1S/C25H29N3.2ClH.Pt/c1-2-3-4-5-6-7-12-19-28-23-15-9-8-13-20(23)21-16-18-27-24(25(21)28)22-14-10-11-17-26-22;;;/h8-11,13-18H,2-7,12,19H2,1H3;2*1H;/q;;;+2/p-2 |
Clé InChI |
BTJZYENDOPYKPT-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCN1C2=CC=CC=C2C3=C1C(=NC=C3)C4=CC=CC=N4.Cl[Pt]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


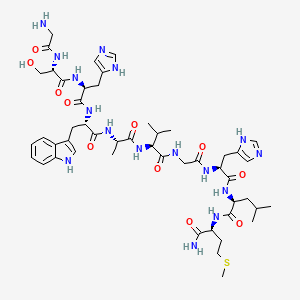
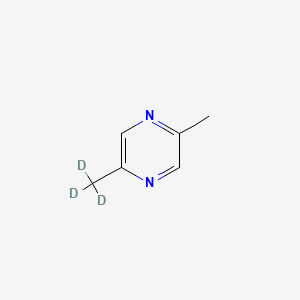

![disodium;4',5'-dibromo-2',7'-dinitro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate](/img/structure/B12384505.png)
![8-[[4-[4-[(4-Nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid](/img/structure/B12384510.png)
![(2E,4E)-5-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]penta-2,4-dienamide](/img/structure/B12384512.png)

![(2E,4E)-1-[4-(1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-5-(1,3-benzodioxol-5-yl)penta-2,4-dien-1-one](/img/structure/B12384520.png)
![(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-[4-[(E)-3-phenylprop-2-enoyl]piperazin-1-yl]penta-2,4-dien-1-one](/img/structure/B12384523.png)

![6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonic acid;azane](/img/structure/B12384541.png)
